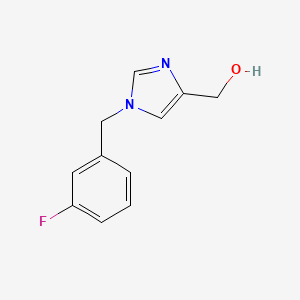
(1-(3-fluorobenzyl)-1H-imidazol-4-yl)methanol
Vue d'ensemble
Description
The compound “(1-(3-fluorobenzyl)-1H-imidazol-4-yl)methanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “3-Fluorobenzyl alcohol” and “1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol” have been synthesized . The synthesis of these compounds often involves the reaction of a fluorobenzyl halide with an appropriate nucleophile .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The imidazole ring and the fluorobenzyl group could potentially undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, “3-Fluorobenzyl alcohol” has a density of 1.1600g/mL, a boiling point of 104°C to 105°C, and a refractive index of 1.5080 to 1.511 .
Applications De Recherche Scientifique
Synthesis and Potential Applications
Antimicrobial Activity : A study by Maheta et al. (2012) explored the synthesis of novel imidazole derivatives, demonstrating potential antimicrobial activity. This research indicates the significance of imidazole compounds in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Fluorescent Probes : Zheng Wen-yao (2012) synthesized a compound with strong fluorescence properties, highlighting the application of imidazole derivatives in creating fluorescent probes for zinc ions, which can be pivotal in biological imaging and sensing applications (Zheng, 2012).
PET Imaging : Research by Iwata et al. (2000) involved the synthesis of a potential histamine H3 receptor ligand labeled with 18F for clinical PET studies, showcasing the use of imidazole derivatives in developing radioligands for brain imaging (Iwata et al., 2000).
Homogeneous Catalysis : A study by Donthireddy et al. (2020) reported the development of efficient ruthenium(II)-based catalysts incorporating imidazole ligands for C-N bond-forming reactions. This work underscores the utility of imidazole compounds in catalyzing organic transformations, contributing to the synthesis of complex organic molecules (Donthireddy, Illam, & Rit, 2020).
Corrosion Inhibition : Costa et al. (2021) investigated imidazole derivatives for their effectiveness in inhibiting corrosion of carbon steel in acidic mediums, providing insights into the application of these compounds in protecting metal surfaces (Costa et al., 2021).
Propriétés
IUPAC Name |
[1-[(3-fluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-2-9(4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVHBZBUAVZRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




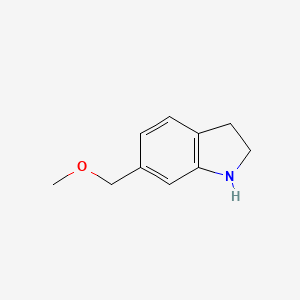
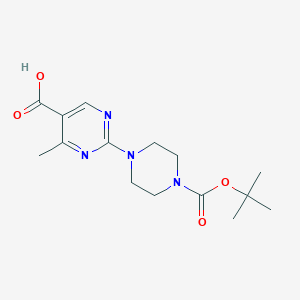
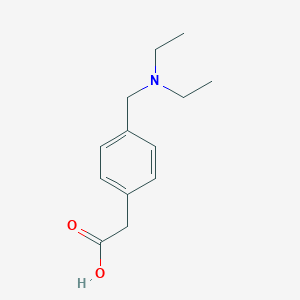
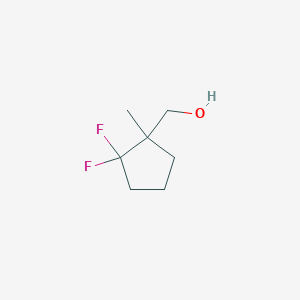
![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474696.png)
amine](/img/structure/B1474698.png)
![3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474702.png)


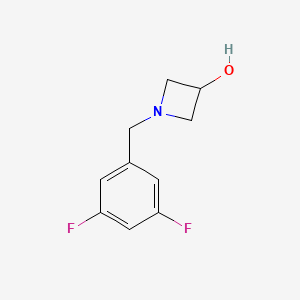

![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)
